molecular formula C40H90N14O4 B037631 Guazatine acetate salt CAS No. 115044-19-4

Guazatine acetate salt

Cat. No.: B037631
CAS No.: 115044-19-4
M. Wt: 831.2 g/mol
InChI Key: CXTBGQUZGIDYAT-UHFFFAOYSA-N
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Description

Iminoctadiene, also known as 1,10-(iminodioctamethylene)diguanidine, is a non-systemic aliphatic nitrogen contact fungicide. It is widely used in agriculture to control a variety of pathogens on fruits, trees, and lawns. The compound is known for its ability to impair the functioning of membranes in fungi, making it an effective agent against fungal infections .

Mechanism of Action

Target of Action

Guazatine acetate salt, also known as Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate, is primarily used as a non-systemic contact fungicide . It acts as a repellent and is used for the seed treatment of cereals such as wheat, rye, and triticale . It controls a wide range of seed-borne diseases of cereals, including seedling blight (Fusarium spp.), glume blotch (Septoria), and common bunt .

Mode of Action

As a non-systemic contact fungicide, this compound works by coming into direct contact with the pathogens .

Biochemical Pathways

It is known that it disrupts the normal functioning of the pathogens, thereby preventing the onset of diseases

Pharmacokinetics

It is known that guazatine is a complex mixture of polymorphic compounds, and there is variability between production batches . This complexity and variability can potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the control of a wide range of seed-borne diseases of cereals . By acting as a protective barrier on the surface of the seeds, it prevents the onset of diseases and promotes the healthy growth of the plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the effectiveness of the fungicide . Furthermore, the composition of the technical mixture used to produce Guazatine formulations can fluctuate, potentially affecting its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminoctadiene typically involves the amidination of technical imino-di(octamethylene)diamine. This process results in a mixture of products containing numerous guanidines and polyamines. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of iminoctadiene involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Iminoctadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with iminoctadiene include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving iminoctadiene depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Iminoctadiene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological membranes and its potential as an antifungal agent.

    Medicine: Investigated for its potential therapeutic applications, particularly in treating fungal infections.

    Industry: Utilized in agricultural practices to protect crops from fungal pathogens

Comparison with Similar Compounds

Similar Compounds

Similar compounds to iminoctadiene include other guanidine-based fungicides such as guazatine and bis(8-guanidinooctyl)amine acetate. These compounds share structural similarities and have comparable antifungal properties .

Uniqueness

Iminoctadiene is unique in its specific structure and mode of action. While other guanidine-based fungicides also target fungal membranes, iminoctadiene’s particular chemical configuration allows it to be highly effective against a broad spectrum of fungal pathogens .

Properties

CAS No.

115044-19-4

Molecular Formula

C40H90N14O4

Molecular Weight

831.2 g/mol

IUPAC Name

acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine

InChI

InChI=1S/2C18H41N7.2C2H4O2/c2*19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;2*1-2(3)4/h2*23H,1-16H2,(H4,19,20,24)(H4,21,22,25);2*1H3,(H,3,4)

InChI Key

CXTBGQUZGIDYAT-UHFFFAOYSA-N

SMILES

CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

108173-90-6
13516-27-3
115044-19-4

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

solubility

2.15 M

Synonyms

1,17-diguanidino-9-azaheptadecane
Befran
guazatine
iminoctadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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